N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide, also known as MLN-4760, is a potent and selective inhibitor of the enzyme β-secretase. This enzyme plays a critical role in the production of amyloid beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In
Mecanismo De Acción
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide works by binding to the active site of β-secretase, preventing it from cleaving the amyloid precursor protein and producing amyloid beta peptides. This leads to a reduction in amyloid beta levels and a potential slowing of the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to be well-tolerated in animal models, with no significant adverse effects observed. In addition to its potential use in the treatment of Alzheimer's disease, this compound has also been studied for its potential use in the treatment of other amyloid-related diseases, such as Down syndrome.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide is its high potency and selectivity for β-secretase, making it a useful tool for studying the role of this enzyme in amyloid beta production. However, one limitation is that this compound is not suitable for use in human clinical trials due to its poor pharmacokinetic properties.
Direcciones Futuras
For N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide include the development of more potent and selective inhibitors of β-secretase for use in human clinical trials. In addition, further research is needed to fully understand the role of β-secretase in the development of Alzheimer's disease and other amyloid-related diseases. Finally, the potential use of this compound in combination with other therapies for the treatment of Alzheimer's disease should be explored.
Métodos De Síntesis
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide can be synthesized using a multi-step process that involves the condensation of 4-aminobenzoic acid with 3-methylbutanoyl chloride, followed by the addition of aniline and subsequent purification steps. This process results in a high yield of pure this compound that is suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-{4-[(anilinocarbonyl)amino]phenyl}-3-methylbutanamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. In vitro studies have shown that this compound is a potent inhibitor of β-secretase activity, leading to a reduction in amyloid beta peptide production. In vivo studies in animal models have also shown promising results, with this compound reducing amyloid beta levels in the brain and improving cognitive function.
Propiedades
Fórmula molecular |
C18H21N3O2 |
---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-methyl-N-[4-(phenylcarbamoylamino)phenyl]butanamide |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)12-17(22)19-15-8-10-16(11-9-15)21-18(23)20-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H2,20,21,23) |
Clave InChI |
WHQXTUQTCOXXCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.